molecular formula C8H11ClN2 B1429724 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride CAS No. 1338707-67-7

5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride

Número de catálogo B1429724
Número CAS: 1338707-67-7
Peso molecular: 170.64 g/mol
Clave InChI: SVWMZQMWBCSRFO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride is a chemical compound with the molecular formula C8H10N2 . It has an average mass of 134.178 Da and a monoisotopic mass of 134.084396 Da .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride involves various strategies. For instance, one method involves the catalytic reduction of 1,5-, 1,6-, and 1,8-naphthyridine with palladium on charcoal in ethanol . Another method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .


Chemical Reactions Analysis

The reactivity of 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride involves interactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride include an average mass of 134.178 Da and a monoisotopic mass of 134.084396 Da .

Aplicaciones Científicas De Investigación

Anticancer Activity

“5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride” has shown promise in the field of oncology. Research indicates that derivatives of naphthyridines, including the 1,7-naphthyridine variant, exhibit significant anticancer properties . These compounds have been studied for their efficacy against various cancer cell lines, and their structure-activity relationship (SAR) has been explored to optimize their anticancer potential.

Anti-HIV Properties

Naphthyridines are also recognized for their anti-HIV activity. The pharmacological profile of these compounds includes the ability to inhibit the replication of the human immunodeficiency virus (HIV), which is crucial in the management and treatment of AIDS .

Antimicrobial Effects

The antimicrobial properties of naphthyridines make them valuable in the fight against infectious diseases. They have been tested against a range of microbial strains and have shown effectiveness in inhibiting bacterial growth, which can be pivotal in developing new antibiotics .

Analgesic Applications

Compounds derived from “5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride” have been found to possess analgesic effects. This makes them potential candidates for the development of new pain management medications .

Anti-inflammatory Uses

The anti-inflammatory activity of naphthyridines suggests their utility in treating inflammatory conditions. By modulating the body’s inflammatory response, these compounds could be used to alleviate symptoms of chronic inflammatory diseases .

Antioxidant Properties

Naphthyridines have demonstrated antioxidant activities, which are important in protecting cells from oxidative stress. This property is beneficial in preventing or slowing the progression of various oxidative stress-related diseases .

Safety And Hazards

The safety data sheet for a similar compound, 5,6,7,8-tetrahydro-1,6-naphthyridine HCl, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

The future directions for 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride could involve further exploration of its synthesis, reactivity, and applications. Given its pharmacological activity, there may be potential for its use in the treatment of various diseases .

Propiedades

IUPAC Name

5,6,7,8-tetrahydro-1,7-naphthyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c1-2-7-3-5-9-6-8(7)10-4-1;/h1-2,4,9H,3,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWMZQMWBCSRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856830
Record name 5,6,7,8-Tetrahydro-1,7-naphthyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride

CAS RN

1338707-67-7
Record name 5,6,7,8-Tetrahydro-1,7-naphthyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A methanolic solution (25 mL) of 7-Benzyl-5,6,7,8-tetrahydro-[1,7]naphthyridine (J. Het. Chem. 2001, 38, 535) (1.5 g, 6.69 mmol) was degassed with argon for 20 min followed by the addition of 4N HCl in dioxane (2 mL) and Pd/C (300 mg, 20 wt %) and stirred under 50 psi hydrogen pressure at room temperature for 24 h. After completion of the reaction the mixture was filtered on a short pad of celite and washed with methanol (4×25 mL). The filtrate was evaporated to dryness in vacuo and crystallized from methanol to afford the title compound as yellowish solid in 65% yield (calculated as 2HCl salt), 900 mg.
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride
Reactant of Route 2
5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride
Reactant of Route 3
Reactant of Route 3
5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride
Reactant of Route 4
5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride
Reactant of Route 5
Reactant of Route 5
5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride
Reactant of Route 6
Reactant of Route 6
5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.